An In-depth Technical Guide to m-PEG9-acid: Structure, Synthesis, and Application in Targeted Protein Degradation
An In-depth Technical Guide to m-PEG9-acid: Structure, Synthesis, and Application in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxy-polyethylene glycol-propionic acid with nine ethylene glycol units (m-PEG9-acid) is a discrete and monodisperse polyethylene glycol (PEG) derivative of significant interest in the field of bioconjugation and drug delivery. Its heterobifunctional nature, featuring a terminal methoxy group and a carboxylic acid, makes it an ideal linker molecule. The hydrophilic PEG chain enhances the solubility and pharmacokinetic properties of conjugated molecules, while the terminal carboxylic acid provides a reactive handle for covalent attachment to amine-containing moieties.[1][2][] This guide provides a comprehensive overview of the structure, properties, synthesis, and applications of m-PEG9-acid, with a particular focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs).
Core Structure and Physicochemical Properties
The chemical structure of m-PEG9-acid is characterized by a methyl-capped polyethylene glycol chain of nine repeating ethylene oxide units, terminating in a propionic acid functional group.
Chemical Structure:
The key physicochemical properties of m-PEG9-acid are summarized in the table below, providing essential data for its application in experimental settings.
| Property | Value | Reference |
| IUPAC Name | 3-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | [4] |
| Molecular Formula | C20H40O11 | [4] |
| Molecular Weight | 456.53 g/mol | |
| CAS Number | 2576495-35-5 | |
| Appearance | Colorless to pale yellow oily liquid or solid | |
| Solubility | Soluble in water and most polar organic solvents (e.g., DMSO, DMF) | |
| Purity | Typically >95% |
Synthesis of m-PEG9-acid: A Representative Protocol
The synthesis of discrete PEG derivatives like m-PEG9-acid typically involves a stepwise addition of ethylene glycol units or the modification of a pre-existing monodisperse PEG alcohol. A common and effective method is the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. Below is a representative, detailed protocol for the synthesis of m-PEG9-acid starting from commercially available m-PEG9-OH. This protocol is based on established methods for the synthesis of similar m-PEG-propionic acids.
Materials:
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m-PEG9-OH (methoxy-nona(ethylene glycol))
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Acrylonitrile
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Potassium hydroxide (KOH)
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Hydrochloric acid (HCl)
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Anhydrous tetrahydrofuran (THF)
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Diethyl ether
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Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)
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Deionized water
Instrumentation:
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Round-bottom flask with a magnetic stirrer
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Reflux condenser
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Separatory funnel
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Rotary evaporator
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High-vacuum pump
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Nuclear Magnetic Resonance (NMR) spectrometer
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Mass spectrometer (MS)
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High-Performance Liquid Chromatography (HPLC) system
Procedure:
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Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve m-PEG9-OH (1 equivalent) in anhydrous THF. Add potassium hydroxide (1.2 equivalents) and stir the mixture at room temperature for 1 hour to form the potassium alkoxide.
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Michael Addition: Cool the reaction mixture to 0°C in an ice bath. Slowly add acrylonitrile (1.5 equivalents) dropwise to the stirred solution. After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours.
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Hydrolysis: After 24 hours, add deionized water to the reaction mixture to quench the reaction. Add a solution of potassium hydroxide (e.g., 2 M aqueous solution) and heat the mixture to reflux for 4-6 hours to hydrolyze the nitrile group to a carboxylate.
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Acidification and Extraction: Cool the reaction mixture to room temperature and then acidify to a pH of approximately 2-3 with dilute hydrochloric acid. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).
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Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
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Purification: The crude m-PEG9-acid can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane. Alternatively, for PEG compounds that are difficult to handle, precipitation from a polar solvent by the addition of a non-polar solvent like diethyl ether can be an effective purification method. Complexation with magnesium chloride has also been reported as a strategy to solidify oily PEG compounds for easier handling and purification.
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Characterization: The purity and identity of the final product should be confirmed by:
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¹H NMR Spectroscopy: To confirm the presence of the characteristic PEG methylene protons (around 3.6 ppm), the terminal methoxy group (around 3.38 ppm), and the methylene protons adjacent to the carboxylic acid.
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Mass Spectrometry (ESI-MS): To confirm the molecular weight of the product.
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HPLC: To assess the purity of the final compound.
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Application in PROTAC Development
A primary and highly impactful application of m-PEG9-acid is as a linker in the design and synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The m-PEG9-acid serves as a flexible and hydrophilic linker, influencing the PROTAC's solubility, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.
Signaling Pathway: PROTAC-Mediated Protein Degradation
The following diagram illustrates the general mechanism of action of a PROTAC utilizing an m-PEG9-acid linker to induce the degradation of a target protein of interest (POI).
Caption: PROTAC Mechanism of Action.
Experimental Workflow: PROTAC Synthesis and Evaluation
The development of a PROTAC involves a multi-step process, from the synthesis of the individual components to the final biological evaluation. The following diagram outlines a typical experimental workflow for the synthesis and evaluation of a PROTAC incorporating an m-PEG9-acid linker.
Caption: PROTAC Development Workflow.
Conclusion
m-PEG9-acid is a well-defined, monodisperse PEG derivative with significant utility in bioconjugation and drug development. Its defined structure and favorable physicochemical properties make it an excellent choice as a linker in the construction of complex therapeutic modalities such as PROTACs. The synthetic accessibility and the ability to impart beneficial pharmacokinetic properties to conjugated molecules ensure that m-PEG9-acid will continue to be a valuable tool for researchers and scientists in the development of novel therapeutics. This guide has provided a comprehensive overview of its structure, a representative synthesis protocol, and its application in the exciting field of targeted protein degradation.
